TCMDC-124549

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

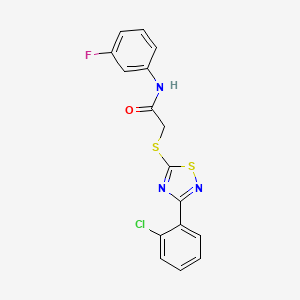

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a fluorophenyl group

Applications De Recherche Scientifique

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

Target of Action

The primary target of TCMDC-124549 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and the activation of the amino acid starvation response .

Mode of Action

This compound operates through a mechanism known as reaction hijacking . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124549 adduct via enzyme-mediated production . This process is less susceptible to human AsnRS, indicating a degree of selectivity .

Biochemical Pathways

The compound affects the biochemical pathways related to protein translation and the amino acid starvation response in Plasmodium falciparum . By inhibiting PfAsnRS, this compound disrupts the normal functioning of these pathways, leading to detrimental effects on the parasite.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and overall effectiveness of a compound .

Result of Action

The inhibition of PfAsnRS by this compound leads to a potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development . This makes it a promising lead compound for the development of new antimalarials with a novel mechanism of action targeting PfAsnRS .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with 3-fluoroaniline and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-chlorophenyl)acetamide

- 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its potential interactions with various molecular targets, making it a valuable compound for research and development.

Activité Biologique

The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and related mechanisms.

Chemical Structure

The compound's structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and 3-fluorophenyl groups enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Biological Activity Overview

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its anticancer activity.

Anticancer Activity

-

Cytotoxicity Studies :

- The compound was evaluated using the MTT assay against several human cancer cell lines, including A431 (skin cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). Results indicated significant cytotoxic activity, with IC50 values ranging from 0.2 µM to 12.5 µM depending on the cell line tested .

- Notably, the compound demonstrated enhanced activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .

-

Mechanism of Action :

- Apoptosis induction was confirmed through Western blot analysis, showing upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Inhibition of vascular endothelial growth factor receptor (VEGFR-2) phosphorylation was also observed, suggesting a mechanism that may impede tumor angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with specific structural features:

- Substitution patterns on the phenyl rings significantly affect potency; for instance, the introduction of electron-withdrawing groups like chlorine enhances activity .

- The presence of sulfur in the thiadiazole scaffold is crucial for maintaining biological efficacy .

Comparative Data Table

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide | A431 | 0.28 | Apoptosis induction via Bax/Bcl-2 modulation |

| Compound II | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| Compound III | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

Case Studies

- In Vivo Studies :

- Comparative Efficacy :

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS2/c17-13-7-2-1-6-12(13)15-20-16(24-21-15)23-9-14(22)19-11-5-3-4-10(18)8-11/h1-8H,9H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESRHQPVBWOMCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.